molecular formula C18H17ClN2OS B10932336 3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B10932336
M. Wt: 344.9 g/mol
InChI Key: GAAFLROWZYIBQE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a cyano-ethyl-tetrahydrobenzothiophene moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiophene derivative with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and the implementation of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Uniqueness

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

3-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C18H17ClN2OS/c1-2-11-6-7-14-15(10-20)18(23-16(14)8-11)21-17(22)12-4-3-5-13(19)9-12/h3-5,9,11H,2,6-8H2,1H3,(H,21,22)

InChI Key

GAAFLROWZYIBQE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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